Welcome to the BenchChem Online Store!
molecular formula C11H20O2 B8361469 4-Hexenoic acid, 2,2,5-trimethyl-, ethyl ester

4-Hexenoic acid, 2,2,5-trimethyl-, ethyl ester

Cat. No. B8361469
M. Wt: 184.27 g/mol
InChI Key: GHXNOADWTDSHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04446147

Procedure details

A solution of 101.2 g of diisopropylamine in 125 ml of absolute tetrahydrofuran was combined under argon at -20° C. dropwise with 610 ml of a 1.64 N butyllithium solution in hexane. The temperature was allowed to rise for a short time to about 0° C. and then, at -50° to -60° C., 116 g of ethyl isobutyrate was added dropwise to the lithium diisopropylamide solution. The reaction solution was stirred for one hour at 0° C., then cooled to -40° C. and thereafter added to a solution of 200 g of 4-bromo-2-methyl-2-butene (dimethylallyl bromide) in 60 ml of absolute dimethyl sulfoxide, maintained at -20° C. While allowing the temperature to rise to room temperature, the reaction mixture was agitated for 60 hours and then combined with 250 ml of saturated sodium chloride solution. The organic phase was separated, and the aqueous phase was extracted five times with respectively 200 ml of a 1/1 mixture of ether and hexane. The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated on a forced circulation evaporator. The residue was distilled under vacuum, thus obtaining 91.5 g of the desired ester, bp13 76°-81° C.
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])C(C)C.C([N-]C(C)C)(C)C.[Li+].Br[CH2:30][CH:31]=[C:32]([CH3:34])[CH3:33].[Cl-].[Na+]>O1CCCC1.CCCCCC.CS(C)=O>[CH2:19]([O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:30][CH:31]=[C:32]([CH3:34])[CH3:33])[CH3:20] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
101.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
116 g
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
BrCC=C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise for a short time to about 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at -20° C
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was agitated for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted five times
ADDITION
Type
ADDITION
Details
with respectively 200 ml of a 1/1 mixture of ether and hexane
WASH
Type
WASH
Details
The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a forced circulation evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(CC=C(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91.5 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.